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Introduction
Tanshinone IIA (Tan IIA) is a primary lipophilic diterpene quinone extracted from the rhizome

of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine

for treating cardiovascular and cerebrovascular diseases.[1][2][3][4][5] Modern pharmacological

research has increasingly focused on its potent anti-inflammatory, antioxidant, and

immunomodulatory properties.[4][6][7][8] This technical guide provides an in-depth exploration

of the molecular mechanisms through which Tanshinone IIA modulates inflammatory

responses, offering a resource for researchers and professionals in drug discovery and

development. The document details its effects on key signaling pathways, presents quantitative

data from various studies, and outlines relevant experimental protocols.

Core Mechanisms of Inflammatory Modulation
Tanshinone IIA exerts its anti-inflammatory effects by targeting multiple, critical signaling

pathways involved in the initiation and progression of inflammation. Its pleiotropic effects stem

from its ability to inhibit pro-inflammatory mediators, suppress the activation of immune cells,

and modulate the complex networks that govern the inflammatory cascade.[4][7][8]
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The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression

of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion

molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB)

proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads

to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate

to the nucleus and initiate gene transcription.[2][9]

Tanshinone IIA has been shown to potently inhibit this pathway at multiple points:

TLR4/MyD88 Inhibition: Tan IIA can downregulate the expression of Toll-like receptor 4

(TLR4) and its downstream adaptor protein, MyD88, in response to LPS stimulation.[8][10]

[11] This action prevents the initial signal transduction of the inflammatory cascade.

Suppression of IκBα Degradation: It inhibits the degradation of IκBα, thus preventing the

release and nuclear translocation of the NF-κB p65 subunit.[2][9]

Inhibition of Upstream Kinases: Tan IIA suppresses the NIK-IKK (NF-κB-inducing kinase/IκB

kinase) pathway, which is responsible for phosphorylating IκBα.[2][9] It also blocks the

phosphorylation of TAK1, another critical upstream kinase.[2]

These inhibitory actions collectively block the activation of NF-κB, leading to a significant

reduction in the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, COX-2, and

iNOS.[2][3]

Extracellular Cell Membrane Cytoplasm Nucleus

LPS TLR4
 Binds MyD88 TRAF6 TAK1 IKK

 Phosphorylates
IκBα

 Phosphorylates for
 degradation NF-κB-IκBα

(Inactive)
NF-κB

(p65/p50)
NF-κB

(Active)
 Translocates Releases Pro-inflammatory

Gene Transcription
(TNF-α, IL-6, IL-1β)

 Induces

Tanshinone IIA

 Inhibits
 expression

 Inhibits
 degradation

Click to download full resolution via product page

Caption: Tanshinone IIA inhibits the NF-κB pathway at multiple points.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292221/
https://www.benchchem.com/product/b190491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653026/
https://pubmed.ncbi.nlm.nih.gov/26639663/
https://pubmed.ncbi.nlm.nih.gov/31402870/
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292221/
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292221/
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://pubmed.ncbi.nlm.nih.gov/19429433/
https://www.benchchem.com/product/b190491?utm_src=pdf-body-img
https://www.benchchem.com/product/b190491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The MAPK family, including p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-

terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular

inflammatory responses.[9][12] Activation of these kinases leads to the phosphorylation of

transcription factors that regulate the expression of inflammatory genes.

Tanshinone IIA modulates MAPK signaling to reduce inflammation:

Broad Inhibition: Studies have shown that Tan IIA can suppress the phosphorylation and

activation of p38, ERK1/2, and JNK in various inflammatory models.[9][12]

Upstream Regulation: The inhibition of MAPKs by Tan IIA is linked to its ability to suppress

upstream activators in pathways like the TLR4 cascade, thereby providing a multi-pronged

anti-inflammatory effect.[9][13] By controlling MAPK activation, Tan IIA effectively

downregulates the production of cytokines and other inflammatory mediators.[1][14]
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Caption: Tanshinone IIA suppresses the p38, ERK1/2, and JNK MAPK pathways.

NLRP3 Inflammasome Pathway
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a

multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory

cytokines IL-1β and IL-18 via caspase-1.[15][16] Its activation is a critical step in many

inflammatory diseases.

Tanshinone IIA inhibits NLRP3 inflammasome activation through a dual mechanism:
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Priming Signal Inhibition: It blocks the "priming" step by inhibiting the NF-κB pathway, which

downregulates the expression of NLRP3 and pro-IL-1β.[15][17]

Activation Signal Inhibition: Tan IIA attenuates the "activation" signal by reducing cellular

uptake of triggers like oxidized LDL (oxLDL) through downregulation of LOX-1 and CD36

receptors.[15][17] This leads to decreased mitochondrial damage, reduced production of

reactive oxygen species (ROS), and less lysosomal damage, all of which are key events for

NLRP3 assembly.[15]
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Caption: Tan IIA blocks both priming and activation signals of the NLRP3 inflammasome.

Other Key Pathways
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription

(JAK/STAT) pathway is crucial for cytokine signaling. Tan IIA has been shown to inhibit the

phosphorylation of JAK2 and STAT3, thereby promoting apoptosis in hyperproliferative cells

like pulmonary artery smooth muscle cells and reducing inflammatory responses.[18][19]

NRF2 Pathway: Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of

the antioxidant response. Tan IIA can target the NRF2-NLRP3 signaling axis, enhancing the

antioxidant defense system while inhibiting NLRP3-mediated inflammation.[16][20]

Quantitative Data on Inflammatory Modulation
The anti-inflammatory effects of Tanshinone IIA have been quantified in numerous in vitro and

in vivo studies. The following tables summarize key findings.

Table 1: Effect of Tanshinone IIA on Pro-Inflammatory
Cytokine Production
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Cytokine
Model
System

Stimulus
Tan IIA
Concentrati
on

Observed
Effect

Reference

TNF-α RA-FLSs
TNF-α (20

ng/mL)
20 µM

Significant

decrease in

mRNA

expression

[1]

AIA Mice

Serum
Adjuvant 30 mg/kg

Suppressed

production
[1]

Uric Acid-

Induced HK-2

Cells

Uric Acid (0.5

mg/mL)
1-100 µM

Inhibition of

increased

expression

[16]

Rabbits with

Immune

Vasculitis

Immune

Vasculitis
5 mg/kg/day

Statistically

significant

reduction in

serum levels

[21]

APP/PS1

Mice Brain
Aβ plaques

5 and 20

mg/kg

Significant

reduction in

mRNA and

protein levels

[22]

IL-1β RA-FLSs
TNF-α (20

ng/mL)

10 µM & 20

µM

Inhibition of

mRNA

upregulation

[1]

Uric Acid-

Induced HK-2

Cells

Uric Acid (0.5

mg/mL)
1-100 µM

Inhibition of

increased

expression

[16]

Rabbits with

Immune

Vasculitis

Immune

Vasculitis
5 mg/kg/day

Statistically

significant

reduction in

serum levels

[21]

Rats with

Acute Lung

Oleic Acid Not specified Prevention of

increase in

[23]
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Injury BAL fluid

(15.9±3.2 vs

4.6±1.3

pg/mL)

IL-6 RA-FLSs
TNF-α (20

ng/mL)
20 µM

Inhibition of

mRNA

upregulation

[1]

AIA Mice

Serum
Adjuvant 30 mg/kg

Suppressed

production
[1]

Uric Acid-

Induced HK-2

Cells

Uric Acid (0.5

mg/mL)
1-100 µM

Inhibition of

increased

expression

[16]

Rabbits with

Immune

Vasculitis

Immune

Vasculitis
5 mg/kg/day

Reduction in

serum levels
[21]

IL-8 RA-FLSs
TNF-α (20

ng/mL)
20 µM

Inhibition of

mRNA

upregulation

[1]

PBMCs from

KD Patients
PMA

Dose-

dependent

Lowered

levels
[21]

IL-17
AIA Mice

Serum
Adjuvant 30 mg/kg

Suppressed

production
[1]

IL-18

Uric Acid-

Induced HK-2

Cells

Uric Acid (0.5

mg/mL)
1-100 µM

Inhibition of

increased

expression

[16]

RA-FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; AIA: Adjuvant-Induced Arthritis;

HK-2: Human Kidney 2 cells; PBMCs: Peripheral Blood Mononuclear Cells; KD: Kawasaki

Disease; BAL: Bronchoalveolar Lavage.

Table 2: Effect of Tanshinone IIA on Other Inflammatory
Mediators
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Mediator
Model
System

Stimulus
Tan IIA
Concentrati
on

Observed
Effect

Reference

NLRP3

oxLDL-

induced

Macrophages

oxLDL
2.5, 5, 10

µg/mL

Potent

inhibition of

activation

[15][17]

Uric Acid-

Induced HK-2

Cells

Uric Acid Not specified

Suppressed

mRNA and

protein

expression

[16]

Caspase-1

Uric Acid-

Induced HK-2

Cells

Uric Acid Not specified

Suppressed

mRNA and

protein

expression

[16]

Rats with

Acute Lung

Injury

Oleic Acid Not specified

Attenuated

increased

protein levels

in pulmonary

tissues

[23]

iNOS

LPS-induced

RAW 264.7

Cells

LPS 10 µM

Inhibition of

gene

expression

[3]

MMPs RA-FLSs
TNF-α (20

ng/mL)
20 µM

Significant

drop in MMP-

2, -3, -8, -9

mRNA

[1]

oxLDL: Oxidized Low-Density Lipoprotein; iNOS: Inducible Nitric Oxide Synthase; MMPs:

Matrix Metalloproteinases.

Experimental Protocols
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This section provides a generalized overview of key methodologies used to investigate the anti-

inflammatory effects of Tanshinone IIA.

Cell Culture and Induction of Inflammation
Cell Lines: Murine macrophage cell line RAW264.7, human kidney proximal tubular cell line

HK-2, and primary Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) are

commonly used.[1][3][16]

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and

maintained in a humidified incubator at 37°C with 5% CO2.[16]

Inflammatory Stimulation:

LPS: RAW264.7 cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a

specified period (e.g., 24 hours) to induce an inflammatory response via the TLR4

pathway.[24]

TNF-α: RA-FLSs are treated with TNF-α (e.g., 20 ng/mL) to mimic the inflammatory

microenvironment of rheumatoid arthritis.[1]

Uric Acid: HK-2 cells are treated with uric acid (e.g., 0.5 mg/mL for 24 hours) to establish a

model of hyperuricemia-induced renal injury.[16]

Tan IIA Treatment: Cells are pre-treated with various concentrations of Tanshinone IIA (e.g.,

1, 5, 10, 20 µM) for a set time (e.g., 1-2 hours) before the addition of the inflammatory

stimulus.[1][16]
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Caption: General workflow for in vitro anti-inflammatory assays of Tan IIA.
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Quantification of Cytokines (ELISA)
Sample Collection: Cell culture supernatants or animal serum samples are collected after

treatment.

Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for target cytokines

(e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

Analysis: The absorbance is measured at 450 nm using a microplate reader. The

concentration of the cytokine in each sample is calculated based on a standard curve

generated from recombinant cytokine standards.[16][25]

Analysis of Gene Expression (qRT-PCR)
RNA Extraction: Total RNA is extracted from cells using a suitable reagent like TRIzol.

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA

(cDNA) from the extracted RNA.

Real-Time PCR: Quantitative PCR is carried out using a thermocycler with SYBR Green

master mix and specific primers for target genes (e.g., NLRP3, IL6, TNF) and a

housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method.[1][16]

Analysis of Protein Expression (Western Blot)
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase

inhibitors. Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate

polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated

overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, p-NF-κB p65,

NLRP3, Caspase-1).
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.[16]

Conclusion
Tanshinone IIA is a multifaceted natural compound that robustly modulates inflammatory

responses through its targeted inhibition of key signaling pathways, including NF-κB, MAPKs,

and the NLRP3 inflammasome. The extensive body of research, supported by quantitative

data, demonstrates its ability to significantly reduce the production of a wide array of pro-

inflammatory cytokines and mediators. Its pleiotropic mechanism of action makes it a highly

promising candidate for the development of novel therapeutics for a range of inflammatory

diseases, from atherosclerosis and rheumatoid arthritis to neuroinflammation and acute lung

injury.[1][17][22][23] Future research should focus on optimizing its bioavailability and

conducting further clinical trials to translate these potent preclinical findings into effective

treatments for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tanshinone IIA Suppresses Proliferation and Inflammatory Cytokine Production of
Synovial Fibroblasts from Rheumatoid Arthritis Patients Induced by TNF-α and Attenuates
the Inflammatory Response in AIA Mice - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are
mediated by estrogen receptor activation and inhibition of iNOS - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis
[frontiersin.org]

6. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12376118/
https://www.benchchem.com/product/b190491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7243269/
https://pubmed.ncbi.nlm.nih.gov/33290264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7559789/
https://www.researchgate.net/publication/331869658_Tanshinone_IIA_ameliorates_acute_lung_injury_by_inhibition_of_the_NLRP3_inflammasome?_share=1
https://www.benchchem.com/product/b190491?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7243269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7243269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7243269/
https://www.researchgate.net/figure/Mechanism-of-anti-inflammatory-action-of-tanshinone-IIA-Tan-IIA-on-the-NF-kB-pathway_fig5_389510026
https://pubmed.ncbi.nlm.nih.gov/19429433/
https://pubmed.ncbi.nlm.nih.gov/19429433/
https://pubmed.ncbi.nlm.nih.gov/19429433/
https://www.researchgate.net/publication/346683218_Pharmacological_Activity_and_Mechanism_of_Tanshinone_IIA_in_Related_Diseases
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1321880/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1321880/full
https://www.mdpi.com/1424-8247/18/9/1338
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

9. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

10. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages
via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable
Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. dovepress.com [dovepress.com]

13. researchgate.net [researchgate.net]

14. Tanshinone IIA Suppresses Proliferation and Inflammatory Cytokine Production of
Synovial Fibroblasts from Rheumatoid Arthritis Patients Induced by TNF-α and Attenuates
the Inflammatory Response in AIA Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation
| Aging [aging-us.com]

16. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress
and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

17. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation
- PubMed [pubmed.ncbi.nlm.nih.gov]

18. Tanshinone IIA promotes pulmonary artery smooth muscle cell apoptosis in vitro by
inhibiting the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Tanshinone IIA and Astragaloside IV Inhibit miR-223/JAK2/STAT1 Signalling Pathway to
Alleviate Lipopolysaccharide-Induced Damage in Nucleus Pulposus Cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. benthamdirect.com [benthamdirect.com]

21. Tanshinone IIA Has a Potential Therapeutic Effect on Kawasaki Disease and Suppresses
Megakaryocytes in Rabbits With Immune Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

22. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling
pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Tanshinone ΙΙA-Incubated Mesenchymal Stem Cells Inhibit Lipopolysaccharide-Induced
Inflammation of N9 Cells through TREM2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/figure/Tanshinone-IIA-exerted-anti-inflammatory-activity-in-rats-a-Representative-Western_fig2_365032403
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292221/
https://pubmed.ncbi.nlm.nih.gov/26639663/
https://pubmed.ncbi.nlm.nih.gov/26639663/
https://pubmed.ncbi.nlm.nih.gov/31402870/
https://pubmed.ncbi.nlm.nih.gov/31402870/
https://pubmed.ncbi.nlm.nih.gov/31402870/
https://www.dovepress.com/pharmacological-activity-and-mechanism-of-tanshinone-iia-in-related-di-peer-reviewed-fulltext-article-DDDT
https://www.researchgate.net/figure/Summarized-mechanism-of-action-of-tanshinone-IIA-in-the-prevention-of-endothelial_fig4_359819347
https://pubmed.ncbi.nlm.nih.gov/32499694/
https://pubmed.ncbi.nlm.nih.gov/32499694/
https://pubmed.ncbi.nlm.nih.gov/32499694/
https://www.aging-us.com/article/202202/text
https://www.aging-us.com/article/202202/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC12376118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12376118/
https://pubmed.ncbi.nlm.nih.gov/33290264/
https://pubmed.ncbi.nlm.nih.gov/33290264/
https://pubmed.ncbi.nlm.nih.gov/24733040/
https://pubmed.ncbi.nlm.nih.gov/24733040/
https://pubmed.ncbi.nlm.nih.gov/34676010/
https://pubmed.ncbi.nlm.nih.gov/34676010/
https://pubmed.ncbi.nlm.nih.gov/34676010/
https://www.benthamdirect.com/content/journals/emiddt/10.2174/0118715303315786240926075342
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7559789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7559789/
https://www.researchgate.net/publication/331869658_Tanshinone_IIA_ameliorates_acute_lung_injury_by_inhibition_of_the_NLRP3_inflammasome?_share=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8916899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8916899/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Tanshinone IIA alleviates IL-1β-induced chondrocyte apoptosis and inflammation by
regulating FBXO11 expression - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Tanshinone IIA: A Technical Guide to its Anti-
Inflammatory Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190491#tanshinone-iia-s-role-in-modulating-
inflammatory-responses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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